Bis(diethyldithiocarbamato-S,S')manganese
Description
Nomenclature, Chemical Formula, and Structural Representation
The precise identification and representation of a chemical compound are paramount in scientific discourse. For Bis(diethyldithiocarbamato-S,S')manganese, this involves a systematic approach to its naming and a clear depiction of its atomic arrangement.
The systematic name for this compound, as per the International Union of Pure and Applied Chemistry (IUPAC), is manganese(2+) bis(N,N-diethylcarbamodithioate). wikipedia.org However, in scientific literature, it is more commonly referred to as this compound. wikipedia.orgalfa-chemistry.comchemexper.com Other designations include Manganese, bis(diethylcarbamodithioato-S,S')- and manganese(II) diethyldithiocarbamate (B1195824). alfa-chemistry.com Its chemical formula is C10H20MnN2S4. alfa-chemistry.com
| Property | Value |
| IUPAC Name | manganese(2+) bis(N,N-diethylcarbamodithioate) |
| Common Name | This compound |
| Chemical Formula | C10H20MnN2S4 |
| CAS Number | 15685-17-3 |
The diethyldithiocarbamate (DDC) ligand is a cornerstone of this complex's structure and reactivity. Dithiocarbamate (B8719985) anions, in general, are known as versatile chelating ligands. bohrium.com The DDC ligand, with the formula (C2H5)2NCS2−, is classified as a bidentate ligand, meaning it binds to the central metal ion through two of its atoms, in this case, the two sulfur atoms. wikipedia.orgnih.gov This chelation results in the formation of a stable ring structure.
The bonding within the dithiocarbamate ligand is characterized by resonance, with a significant contribution from a zwitterionic form where a positive charge resides on the nitrogen atom and negative charges are distributed over the two sulfur atoms. wikipedia.org This delocalization of electrons gives the C-N bond partial double bond character. wikipedia.org Dithiocarbamate ligands can adopt various coordination modes, including monodentate (binding through one sulfur atom), bidentate (chelating), and bidentate bridging (connecting two metal centers). sysrevpharm.org In this compound, the DDC ligands typically act as bidentate chelators.
Manganese is a transition metal known for its ability to exist in multiple oxidation states, which in turn influences the geometry and properties of its coordination complexes. In this compound, the manganese is in the +2 oxidation state (Mn(II)). alfa-chemistry.com The coordination environment around the manganese(II) ion in the solid state is typically a distorted octahedron. rsc.org This geometry is achieved through the coordination of four sulfur atoms from two DDC ligands and polymerization via sulfur atoms of adjacent molecules, leading to a six-coordinate manganese center. rsc.org The study of manganese dithiocarbamate complexes has also revealed the existence of manganese in +3 and +4 oxidation states in other related compounds. acs.org Research has shown that the Mn(II) complex can be sensitive to air, undergoing oxidation to form the more stable tris(diethyldithiocarbamato)manganese(III) complex. bohrium.comnih.govresearchgate.net
Historical Overview of Research on Manganese Dithiocarbamate Complexes
Metal dithiocarbamate compounds have long been a subject of scientific inquiry due to their straightforward synthesis, notable properties, and wide-ranging potential applications. bohrium.comnih.govresearchgate.net The versatility of the dithiocarbamate ligand in forming stable complexes with a wide array of transition metals has fueled extensive research in coordination chemistry. sysrevpharm.org
Early investigations into manganese dithiocarbamate complexes focused on their synthesis and fundamental characterization. However, researchers soon noted the sensitivity of Mn(II) dithiocarbamate complexes to atmospheric oxygen, which led to debates about the true nature of the species formed under different reaction conditions. mdpi.com More recent and detailed studies have clarified that the synthesis of the pure Mn(II) complex, this compound, requires oxygen-free conditions. bohrium.comnih.govresearchgate.net These studies have also shed light on the mechanism of oxidation, identifying an intermediate superoxide (B77818) adduct, [Mn(DDC)2(O2)], which subsequently converts to the tris-substituted Mn(III) complex, Mn(DDC)3. bohrium.comnih.govresearchgate.net This reactivity has been a recurring theme in the research history of these compounds.
Significance and Broad Research Areas in Coordination Chemistry
The study of this compound and related manganese dithiocarbamate complexes holds considerable significance within coordination chemistry, with implications for various scientific and technological fields.
One of the long-standing applications of metal dithiocarbamates is in agriculture, where certain complexes are utilized as fungicides. wikipedia.org The biological activity of these compounds has also spurred research into their potential medical applications. For instance, manganese dithiocarbamate complexes have been investigated for their anticancer properties. nih.govnih.gov Studies have explored their ability to inhibit cancer cell proliferation, with some complexes showing promising activity against cell lines such as MCF-7 breast cancer cells. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15685-17-3 |
|---|---|
Molecular Formula |
C10H20MnN2S4 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;manganese(2+) |
InChI |
InChI=1S/2C5H11NS2.Mn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
SCDJWNPJRZRMGZ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Mn+2] |
Origin of Product |
United States |
Synthetic Strategies and Methodological Considerations
Established Synthetic Routes to Bis(diethyldithiocarbamato-S,S')manganese
The synthesis of the target Mn(II) complex is highly sensitive to atmospheric oxygen, which readily oxidizes it to the corresponding manganese(III) species. nih.govrsc.org This reactivity necessitates specific laboratory techniques to isolate the desired compound.
Direct Reaction Methods
The most common and direct route to this compound involves the reaction of a manganese(II) salt with two equivalents of a diethyldithiocarbamate (B1195824) salt. mdpi.com A crucial requirement for this method is the rigorous exclusion of oxygen. nih.govrsc.org The synthesis must be performed under an inert atmosphere, such as nitrogen, using techniques like Schlenk lines and deoxygenated solvents. mdpi.com
The reaction typically uses manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) and sodium diethyldithiocarbamate trihydrate (Na[(CH₃CH₂)₂-N-C(=S)S]·3H₂O). mdpi.com When an aqueous solution of the Mn(II) salt is added dropwise to the ligand solution under nitrogen, the bright yellow this compound precipitates immediately and can be isolated in good yield. mdpi.com This dropwise addition is important to prevent the formation of bridged polymetallic species. mdpi.com If this reaction is carried out in the open atmosphere, the product is not the yellow Mn(II) complex but rather the dark violet tris(diethyldithiocarbamato)manganese(III) complex, due to rapid oxidation. mdpi.comresearchgate.net
Table 1: Representative Direct Synthesis of this compound Data derived from Martini et al. (2021). mdpi.com
| Parameter | Details |
| Manganese(II) Salt | Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) |
| Ligand Salt | Sodium diethyldithiocarbamate trihydrate (NaS₂CNEt₂·3H₂O) |
| Molar Ratio (Mn:Ligand) | 1 : 2 |
| Solvent | Deoxygenated Milli-Q water |
| Atmosphere | Inert (Nitrogen) |
| Procedure | Dropwise addition of MnCl₂ solution to ligand solution |
| Product | [Mn(S₂CNEt₂)₂] |
| Product Appearance | Yellow precipitate |
| Key Consideration | Rigorous exclusion of oxygen is mandatory to prevent oxidation. rsc.org |
Ligand Exchange Approaches
Ligand exchange or substitution reactions provide an alternative synthetic avenue. In this approach, a manganese complex with labile ligands is treated with a diethyldithiocarbamate salt, which displaces the original ligands to form the desired product. However, much of the reported research on ligand exchange reactions in the presence of air leads to the formation of the oxidized tris(diethyldithiocarbamato)manganese(III) species. mdpi.com
For example, reacting a complex like [Mn(II)(PTA)(Cl)₂(H₂O)₂] with three equivalents of the diethyldithiocarbamate ligand at room temperature in an open atmosphere results in the Mn(III) tris-complex. mdpi.com While this demonstrates the viability of the ligand exchange principle, obtaining the target this compound via this route would similarly require strictly anaerobic conditions to prevent the oxidation of the Mn(II) center.
Electrochemical Synthesis Techniques
Electrochemical methods for the synthesis of this compound are not widely reported in the literature. While the electrochemical behavior and properties of manganese dithiocarbamate (B8719985) complexes have been studied, for instance, using techniques like D.C. polarography for the analysis of Mn(II), these studies focus on characterization rather than bulk synthesis. derpharmachemica.comacs.org The literature available does not detail specific electrochemical protocols for the preparative synthesis of the title compound.
Influence of Reaction Conditions on Product Formation and Yield
The successful isolation of this compound is critically dependent on the careful management of reaction conditions. The most influential factor is the atmospheric oxygen, but solvent, temperature, and pressure also play roles.
Solvent Effects
The choice of solvent is a significant factor in the synthesis and stability of the complex. Water is a commonly used solvent for the direct reaction method, allowing for the precipitation of the product. mdpi.com
However, the solvent can dramatically influence the stability of the Mn(II) complex in the presence of air. Research has shown that the conversion of the yellow this compound to the dark violet tris(diethyldithiocarbamato)manganese(III) is rapidly accelerated when the Mn(II) compound is treated with organic solvents in an open-air environment. mdpi.com The solid yellow Mn(II) complex will darken upon contact with air, eventually turning brown after about an hour, but this process is much faster in organic solvents. nih.govmdpi.com This indicates that while the complex can be synthesized in water, subsequent handling or recrystallization in organic solvents must be done with rigorous exclusion of oxygen to maintain the Mn(II) oxidation state.
Temperature and Pressure Parameters
Temperature is a relevant but not always critical parameter in the synthesis of dithiocarbamate complexes. For the formation of the ligand salt itself, stirring in a warm water bath at approximately 50–60 °C can facilitate the dissolution and reaction. rsc.org The direct precipitation reaction to form this compound is described as immediate, suggesting it proceeds readily at ambient temperature. mdpi.com Higher temperatures have been employed in some ligand exchange reactions to favor the formation of the tris-substituted Mn(III) complex, but specific temperature optimization for the synthesis of the Mn(II) species is not extensively detailed. mdpi.com
There is no significant mention in the reviewed literature of pressure influencing the synthesis of this compound under standard laboratory conditions. The most critical parameter by far is the control of the atmosphere to create oxygen-free conditions, which overshadows the influence of moderate temperature or pressure changes. nih.govrsc.orgresearchgate.net High-pressure synthesis has been used to create novel manganese nitrides from elemental manganese and nitrogen at extreme conditions (e.g., 30 GPa and 1500 °C), but such methods are not relevant to the coordination chemistry of dithiocarbamate complexes. mdpi.com
Table 2: Summary of Influential Reaction Conditions
| Parameter | Influence on Synthesis of this compound |
| Atmosphere | CRITICAL. Inert (e.g., Nitrogen) atmosphere is essential to prevent oxidation to Mn(III) species. nih.govrsc.org |
| Solvent | Affects product stability. Water is a suitable reaction medium. mdpi.com Organic solvents accelerate oxidation in the presence of air. mdpi.com |
| Temperature | Reaction proceeds at ambient temperature. mdpi.com Modest warming (50-60°C) can be used in ligand salt preparation. rsc.org |
| Pressure | Not reported as a significant parameter in standard synthetic routes. |
Stoichiometric Ratios and Reagent Purity
The molar ratio of the manganese salt to the dithiocarbamate ligand is a critical factor that dictates the identity of the final product. To selectively synthesize the target Manganese(II) complex, a precise 1:2 molar ratio of the Mn(II) precursor to the diethyldithiocarbamate ligand is required. mdpi.com
A typical synthesis involves the reaction of a Manganese(II) salt, such as manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), with two equivalents of sodium diethyldithiocarbamate trihydrate (NaS₂CNEt₂·3H₂O). mdpi.com It is noted that the dropwise addition of the MnCl₂ solution into the ligand solution is crucial to prevent the potential formation of bridged polymetallic species. mdpi.com
Deviating from this stoichiometry, particularly in the presence of oxygen, leads to different products. For instance, reacting MnCl₂ with three equivalents of the ligand under an open atmosphere results in the formation of the dark violet, air-stable tris-substituted Manganese(III) complex, [Mn(S₂CNEt₂)₃]. mdpi.comnih.gov
The purity of reagents is also essential for a successful synthesis. The use of high-purity water, such as Milli-Q water, and well-characterized starting materials is standard practice to avoid contamination and side reactions. mdpi.com
Table 1: Effect of Stoichiometry on Product Formation
| Mn(II) Salt : Ligand Molar Ratio | Atmospheric Condition | Primary Product | Manganese Oxidation State |
|---|---|---|---|
| 1 : 2 | Inert (Nitrogen/Argon) | This compound | +2 |
| 1 : 3 | Open Air / Oxygen | Tris(diethyldithiocarbamato)manganese(III) | +3 |
Atmospheric Control (e.g., Oxygen Sensitivity)
This compound is extremely sensitive to atmospheric oxygen. researchgate.net Its synthesis, isolation, and handling must be conducted under strictly anaerobic (oxygen-free) conditions. mdpi.combohrium.comresearchgate.net Failure to exclude oxygen results in the rapid oxidation of the Manganese(II) center to Manganese(III). researchgate.net
The synthesis is correctly performed under an inert atmosphere, such as nitrogen or argon, often employing specialized glassware and techniques like the Schlenk line or the use of a glovebag. mdpi.comresearchgate.net All solvents and solutions must be thoroughly degassed prior to use, typically by bubbling nitrogen or argon through them. mdpi.com
Under these inert conditions, the reaction yields a characteristic yellow precipitate of the Mn(II) complex. mdpi.comresearchgate.net Upon exposure to air, this yellow solid quickly darkens, turning brown as it reacts with dioxygen. researchgate.netresearchgate.net This reaction proceeds through the formation of an intermediate superoxo Mn(III) complex, [Mn(S₂CNEt₂)₂(η²-O₂)], which can subsequently convert to the more stable tris(diethyldithiocarbamato)manganese(III) complex. nih.govbohrium.comnih.gov In some cases, the ultimate product of solid-state reaction with atmospheric dioxygen is the mixed Mn(II)/Mn(III) oxide, hausmannite. bohrium.com
Table 2: Influence of Atmosphere on Synthesis Outcome
| Condition | Observation | Resulting Species |
|---|---|---|
| Strictly Inert Atmosphere (N₂, Ar) | Formation of a yellow precipitate. mdpi.comresearchgate.net | Pure this compound [Mn(II) complex]. nih.govbohrium.com |
| Exposure to Air (Oxygen) | Yellow solid darkens and turns brown. researchgate.net | Oxidation to Mn(III) species, such as [Mn(S₂CNEt₂)₂(O₂)] and [Mn(S₂CNEt₂)₃]. bohrium.comnih.gov |
Purification and Isolation Methodologies for High Purity Samples
The high reactivity and air sensitivity of this compound dictate the strategies for its purification and isolation. The primary method relies on its precipitation from the reaction medium, followed by careful washing.
Recrystallization Techniques
For the target Mn(II) compound, recrystallization is not a commonly reported method of purification due to its extreme instability in the presence of trace amounts of oxygen. mdpi.comresearchgate.net The compound is typically isolated in high purity directly as a precipitate from the reaction mixture. The purification procedure involves filtering the yellow precipitate and washing it with degassed solvents, such as water, under a continuous flow of an inert gas to remove any unreacted starting materials and byproducts. mdpi.com
In contrast, the oxidized, air-stable tris(diethyldithiocarbamato)manganese(III) complex can be purified by recrystallization from organic solvents such as chloroform (B151607). researchgate.net
Chromatographic Separation Methods
The use of chromatographic separation techniques for the purification of this compound is not documented in the reviewed literature. The compound's profound sensitivity to air makes techniques like column chromatography impractical, as maintaining strictly anaerobic conditions throughout the entire process is exceptionally challenging. The standard and effective method for obtaining pure samples remains the direct precipitation and subsequent washing of the product under rigorously controlled inert atmospheric conditions. mdpi.comrsc.org While techniques like Thin-Layer Chromatography (TLC) have been used to assess the purity of other, more stable, metal dithiocarbamate complexes, they are not suitable for the preparative isolation of this highly reactive Mn(II) species. jetir.org
Advanced Structural Characterization and Spectroscopic Probes of Electronic Structure
Crystallographic Investigations of Bis(diethyldithiocarbamato-S,S')manganese
Crystallographic techniques, particularly X-ray diffraction, provide the most definitive data on the three-dimensional structure of this compound, revealing intricate details about its molecular arrangement and bonding.
Single-crystal X-ray diffraction has been instrumental in elucidating the precise atomic arrangement within the crystalline lattice of this compound.
The X-ray crystal structure of this compound reveals a polymeric structure. rsc.org The manganese(II) center is coordinated by six sulfur atoms, resulting in a distorted, elongated octahedral environment. rsc.org This six-coordination is achieved not by intramolecular ligands alone, but through polymerization where sulfur atoms from adjacent molecules coordinate to the manganese center. rsc.org
The analysis determined that the crystals are triclinic, belonging to the P1 space group. rsc.org The specific unit cell parameters from this analysis are detailed in the table below.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Triclinic | P1 | 11.039(5) | 10.055(5) | 7.529(2) | 70.9(1) | 83.7(1) | 82.2(1) | 2 |
| Data sourced from the Journal of the Chemical Society, Dalton Transactions. rsc.org |
The dominant feature of the crystal packing in this compound is the polymeric nature of the structure. Six-coordination around the manganese ion is accomplished through polymerization involving sulfur atoms of neighboring planar molecules, which constitutes a significant intermolecular interaction. rsc.org
Modern computational methods, such as Hirshfeld surface analysis, are powerful tools for visualizing and quantifying various intermolecular interactions within a crystal lattice. nih.govnih.gov This technique partitions crystal space to explore packing modes and can generate maps that highlight regions of close contact between molecules, providing a detailed picture of interactions like hydrogen bonds and other van der Waals forces. nih.govnih.gov
The primary reported crystal structure for this compound is the triclinic P1 form. rsc.org While polymorphism and the formation of solvates (where solvent molecules are incorporated into the crystal lattice) are known phenomena in the broader class of metal dithiocarbamate (B8719985) complexes, specific polymorphs or solvate structures for this compound are not extensively detailed in the literature. The inclusion of solvents can influence the molecular packing and result in crystallographically different complexes, as seen in other manganese coordination compounds. nih.gov For instance, a related dithiocarbamate complex of molybdenum has been reported as a tetrahydrofuran (B95107) monosolvate, demonstrating the potential for such structures to form. researchgate.net
Powder X-ray diffraction (PXRD) serves as a crucial technique for the identification and purity assessment of polycrystalline samples of this compound. The experimental PXRD pattern of a synthesized sample can be compared with a pattern calculated from single-crystal X-ray diffraction data to confirm the identity and crystalline phase of the bulk material. researchgate.net
Furthermore, PXRD is effective in monitoring the stability and decomposition of the compound. mdpi.com Studies have shown that upon exposure to atmospheric oxygen, the PXRD signals corresponding to this compound disappear over time. mdpi.com Concurrently, new signals appear that can be identified as decomposition products, such as the manganese oxide species hausmannite (Mn₃O₄) and the ligand degradation product N,N-diethyl[(diethylcarbamothioyl)disulfanyl]carbothioamide (disulfiram). mdpi.com
Single-Crystal X-ray Diffraction Analysis
Vibrational Spectroscopy for Ligand-Metal Bonding Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable insights into the nature of the bonding between the diethyldithiocarbamate (B1195824) ligand and the manganese metal center. Analysis of specific vibrational modes reveals changes in the electronic structure of the ligand upon coordination. mdpi.com
A key diagnostic band in the IR spectrum is the ν(C–N) stretching vibration, often referred to as the thioureide band. mdpi.comnih.gov In the free ligand, this band appears at a certain frequency, but upon coordination to the manganese ion, it shifts to a higher frequency (e.g., from 1476 cm⁻¹ in the ligand to 1497 cm⁻¹ in the complex). mdpi.comnih.gov This shift is attributed to an increase in the double bond character of the C–N bond, which occurs as the nitrogen atom's lone pair of electrons becomes more involved in resonance upon coordination. mdpi.comnih.gov This indicates a C–N bond order that is intermediate between a single and a double bond. nih.gov
Another important vibrational mode is the ν(C–S) stretch. The presence of a single, sharp band for this vibration (e.g., around 990-997 cm⁻¹) is indicative of a symmetrical bidentate chelation mode, where both sulfur atoms of the dithiocarbamate ligand are bonded equally to the manganese center. mdpi.com
The table below summarizes key IR spectral data.
| Vibrational Mode | Assignment | Significance |
| ~1497 cm⁻¹ | ν(C–N) (thioureide) | Shift to higher frequency upon coordination indicates increased C-N double bond character. mdpi.comnih.gov |
| ~990-997 cm⁻¹ | ν(C–S) | A single band indicates symmetrical bidentate coordination of the ligand. mdpi.com |
Infrared (IR) Spectroscopy: Diagnostic Vibrations and Coordination Modes
Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination of the diethyldithiocarbamate ligand to the manganese center. The vibrational spectrum of this compound exhibits characteristic bands that are sensitive to the electronic structure and bonding within the molecule.
Two spectral regions are of particular diagnostic importance: the ν(C-N) (thioureide) and the ν(C-S) stretching vibrations. The frequency of the ν(C-N) band provides insight into the C-N bond order. In the free diethyldithiocarbamate ligand, this band appears around 1476 cm⁻¹. mdpi.com Upon coordination to the manganese(II) ion to form this compound, this band shifts to a higher frequency, typically around 1497 cm⁻¹. mdpi.com This shift is attributed to an increase in the double bond character of the C-N bond. This indicates that the nitrogen lone pair participates in resonance, which is enhanced by coordination to the metal. mdpi.com The C-N bond order in the complex is intermediate between a single bond (typically 1250–1350 cm⁻¹) and a double bond (typically 1640–1690 cm⁻¹). mdpi.com
The ν(C-S) stretching vibration is also a key indicator of the ligand's coordination mode. The presence of a single, sharp band in the region of 990-1000 cm⁻¹ is characteristic of a symmetric, bidentate chelation of the dithiocarbamate ligand, where both sulfur atoms are equally bonded to the manganese center. mdpi.comjetir.org For this compound, this band is observed around 990 cm⁻¹, shifting from approximately 986 cm⁻¹ in the free ligand. mdpi.com
The table below summarizes the key IR vibrational frequencies for this compound and its analogues.
| Compound | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | Coordination Mode Indication |
| This compound(II) | 1497.04 | 990.26 | Symmetrical bidentate chelation mdpi.com |
| A related Mn(II) dithiocarbamate complex | 1473.62 | 996.88 | Symmetrical bidentate chelation mdpi.com |
This interactive table provides a summary of key IR vibrational frequencies.
Raman Spectroscopy: Complementary Vibrational Assignments
Electronic Spectroscopy and Ligand Field Theory Applications
The electronic absorption spectrum of manganese dithiocarbamate complexes is characterized by intense charge-transfer bands and weaker d-d transitions. It is important to note that this compound(II) is highly susceptible to oxidation, readily converting to the manganese(III) species, tris(diethyldithiocarbamato)manganese(III), in the presence of oxygen. nih.gov Consequently, the electronic spectrum reported is often that of the Mn(III) complex.
The electronic spectrum of tris(diethyldithiocarbamato)manganese(III) in chloroform (B151607) displays intense bands in the ultraviolet region (235–300 nm) which are attributed to intra-ligand π→π* transitions within the dithiocarbamate ligand. ijsir.com A lower intensity band observed around 353 nm is likely due to a ligand-to-metal charge transfer (LMCT) transition. ijsir.com In the visible region, a weak absorption at approximately 464 nm is assigned to a d-d transition, consistent with the d⁴ electronic configuration of a Mn(III) ion in an octahedral ligand field. ijsir.com
The study of the electronic spectrum of the pure, air-sensitive yellow this compound(II) is challenging. In general, high-spin d⁵ Mn(II) complexes are expected to exhibit very weak, spin-forbidden d-d transitions, resulting in their characteristic pale colors.
The table below summarizes the electronic absorption data for the oxidized manganese dithiocarbamate species.
| Wavelength (nm) | Assignment | Species |
| 235-300 | Intra-ligand (π→π*) transitions | Tris(diethyldithiocarbamato)manganese(III) |
| 353 | Ligand-to-Metal Charge Transfer (LMCT) | Tris(diethyldithiocarbamato)manganese(III) |
| 464 | d-d transition | Tris(diethyldithiocarbamato)manganese(III) |
This interactive table outlines the electronic transitions observed in the UV-Visible spectrum.
Circular dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. At present, there is no information available in the scientific literature regarding the synthesis or characterization of chiral derivatives of this compound. Therefore, CD spectroscopic data for this class of compounds is not available.
Magnetic Resonance Techniques for Electronic Structure Elucidation
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the high-spin d⁵ manganese(II) ion in this compound. The EPR spectrum of a high-spin Mn(II) complex is typically characterized by a prominent six-line pattern centered at a g-value close to the free-electron value of ~2.00. researchgate.netnih.gov This sextet arises from the hyperfine coupling between the electron spin (S = 5/2) and the nuclear spin of the ⁵⁵Mn nucleus (I = 5/2). nih.gov
The shape and features of the EPR spectrum are sensitive to the local coordination environment of the manganese ion, including the symmetry of the ligand field and the presence of zero-field splitting. researchgate.net For Mn(II) complexes with low symmetry, the EPR spectra can be complex. researchgate.net However, the most distinct feature remains the six-line hyperfine structure. The magnitude of the hyperfine coupling constant (A) provides information about the covalency of the metal-ligand bonds.
While specific, high-resolution EPR data with precise g-values and hyperfine coupling constants for pure this compound are not extensively detailed in the readily available literature, the general characteristics of its EPR spectrum can be confidently predicted based on studies of other high-spin Mn(II) complexes.
| Parameter | Typical Value/Observation for High-Spin Mn(II) Complexes | Significance |
| g-value | ≈ 2.00 | Indicates an electronic environment similar to a free electron. |
| Hyperfine Splitting Pattern | Six principal lines | Interaction with the ⁵⁵Mn nucleus (I = 5/2). nih.gov |
| Hyperfine Coupling (A) | Varies with ligand environment | Reflects the degree of covalent character in the metal-ligand bonds. nih.gov |
This interactive table summarizes the expected EPR parameters for a high-spin Mn(II) complex like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Analogues or Ligand Features
Direct NMR analysis of this compound is challenging due to the paramagnetic nature of the high-spin manganese(II) center, which leads to significant broadening of NMR signals. To circumvent this, researchers often turn to the study of diamagnetic analogues, where the paramagnetic metal ion is replaced by a diamagnetic one, such as zinc(II) or cobalt(III). This approach allows for the detailed investigation of the ligand's electronic structure and conformation within a coordination environment similar to that of the manganese complex.
By examining the ¹H and ¹³C NMR spectra of complexes like bis(diethyldithiocarbamato-S,S')zinc(II) and tris(diethyldithiocarbamato-S,S')cobalt(III), valuable insights into the ligand framework can be obtained. The chemical shifts of the ethyl groups and the dithiocarbamate carbon provide information about the electron distribution and the degree of double-bond character in the C-N bond of the ligand.
Below are representative ¹H and ¹³C NMR chemical shift data for diamagnetic analogues of this compound.
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) of Diamagnetic Dithiocarbamate Complexes
| Compound | Solvent | Methylene (-CH₂-) | Methyl (-CH₃) |
| Bis(diethyldithiocarbamato-S,S')zinc(II) | CDCl₃ | ~3.6 - 3.8 | ~1.2 - 1.3 |
| Tris(diethyldithiocarbamato-S,S')cobalt(III) | CDCl₃ | ~3.7 | ~1.2 |
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) of Diamagnetic Dithiocarbamate Complexes
| Compound | Solvent | Methylene (-CH₂-) | Methyl (-CH₃) | Dithiocarbamate (-NCS₂-) |
| Bis(diethyldithiocarbamato-S,S')zinc(II) | CDCl₃ | ~45 - 47 | ~12 - 14 | ~200 - 205 |
| Tris(diethyldithiocarbamato-S,S')cobalt(III) | CDCl₃ | ~46 | ~13 | ~205 - 210 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
The data from these diamagnetic analogues provide a baseline for understanding the ligand's spectroscopic features. The downfield chemical shift of the dithiocarbamate carbon is indicative of the significant electron delocalization within the -NCS₂ core.
X-ray Absorption and Photoelectron Spectroscopies for Elemental and Electronic States
X-ray absorption and photoelectron spectroscopies are powerful techniques for probing the elemental composition, oxidation states, and local coordination environment of the manganese center in this compound.
X-ray Absorption Near Edge Structure (XANES)
X-ray Absorption Near Edge Structure (XANES) spectroscopy, specifically at the manganese K-edge, is highly sensitive to the oxidation state and coordination geometry of the manganese atom. The energy of the absorption edge shifts to higher values with an increase in the oxidation state of the manganese ion. The pre-edge features in a XANES spectrum can provide information about the symmetry of the metal's coordination environment.
Interactive Data Table: Representative Mn K-edge XANES Energies for Various Manganese Compounds
| Compound | Manganese Oxidation State | Mn K-edge Energy (eV) |
| MnO | +2 | ~6539 |
| Mn₃O₄ | +2, +3 | ~6541 |
| Mn₂O₃ | +3 | ~6543 |
| MnO₂ | +4 | ~6548 |
Note: These are approximate values and can vary based on the specific coordination environment and experimental setup.
Analysis of the XANES spectrum of this compound would allow for the direct determination of the manganese oxidation state and provide insights into its coordination geometry.
Extended X-ray Absorption Fine Structure (EXAFS)
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides information about the local atomic environment around the absorbing atom, in this case, manganese. By analyzing the oscillations in the X-ray absorption coefficient above the absorption edge, one can determine the types of neighboring atoms, their distances from the central atom, and their coordination numbers.
For this compound, EXAFS would be particularly useful for determining the precise Mn-S bond lengths and the number of sulfur atoms directly coordinated to the manganese center. While specific EXAFS data for this compound is scarce, analysis of a closely related compound, the fungicide Maneb (a polymeric manganese-containing bis(dithiocarbamate)), reveals distinct Mn-S bond distances.
Interactive Data Table: Representative Mn-S Bond Lengths from EXAFS Analysis of a Related Manganese Dithiocarbamate Complex
| Scattering Path | Coordination Number | Bond Length (Å) |
| Mn-S (short) | 4 | ~2.56 |
| Mn-S (long) | 2 | ~2.68 |
Data is based on the analysis of Maneb, a polymeric Mn(II) bis(dithiocarbamate) complex, and serves as an illustrative example.
This type of data is crucial for building a detailed picture of the coordination sphere around the manganese ion.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons.
For this compound, XPS can be used to confirm the presence of manganese, sulfur, nitrogen, and carbon. The binding energies of the Mn 2p and S 2p core levels are particularly informative. The Mn 2p binding energy is sensitive to the oxidation state of manganese, while the S 2p binding energy can provide information about the nature of the sulfur ligands.
While specific high-resolution XPS data for this compound is not widely published, representative binding energies for manganese in different oxidation states from various manganese oxides can be used for illustrative purposes.
Interactive Data Table: Representative Mn 2p₃/₂ Binding Energies for Various Manganese Oxides
| Compound | Manganese Oxidation State | Mn 2p₃/₂ Binding Energy (eV) |
| MnO | +2 | ~641.2 |
| Mn₂O₃ | +3 | ~641.7 |
| MnO₂ | +4 | ~642.4 |
Note: Binding energies can be influenced by surface charging and the specific chemical environment.
An XPS analysis of this compound would provide definitive evidence of its elemental composition and offer further confirmation of the manganese oxidation state.
Redox Chemistry and Electrochemical Behavior
Cyclic Voltammetry and Electrochemistry of Manganese Dithiocarbamate (B8719985) Complexes
Cyclic voltammetry is a key technique used to investigate the electrochemical properties of manganese dithiocarbamate complexes. These studies reveal information about the oxidation and reduction potentials, the number of electrons transferred in redox processes, and the stability of the resulting species.
The electrochemical behavior of manganese dithiocarbamate complexes is characterized by one or two redox couples, which are associated with sequential single-electron transfer processes centered at the metal. electrochemsci.org For manganese(II) dithiocarbamate complexes, two distinct redox couples are typically observed, corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions. electrochemsci.org
A study on manganese(II) dithiocarbamate complexes showed two redox couples in the range of -0.4 to 0.6 V. electrochemsci.org Specifically, the cyclic voltammetry of a tris(diethyldithiocarbamato)manganese(III) complex in a dichloromethane-based electrolyte revealed a quasi-reversible redox process for the Mn(III)/Mn(IV) pair centered at +0.25 V versus the Normal Hydrogen Electrode (NHE). mdpi.com The quasi-reversible nature of this process was indicated by a ratio of anodic to cathodic peak currents (Ip-ox/Ip-red) of 1.1 and a peak separation (ΔE) of 140 mV. mdpi.com
| Redox Couple | Potential Range (V vs. NHE) | Characteristics | Reference |
|---|---|---|---|
| Mn(II)/Mn(III) and Mn(III)/Mn(IV) | -0.4 to 0.6 | Two sequential single-electron transfer processes. | electrochemsci.org |
| Mn(III)/Mn(IV) | +0.25 | Quasi-reversible process with ΔE = 140 mV. | mdpi.com |
The redox processes in manganese dithiocarbamate complexes are generally considered to be metal-centered, involving the manganese ion changing its oxidation state. electrochemsci.org The electron transfer is a sequential, single-electron, quasi-reversible process. electrochemsci.org The linear relationship observed in plots of the square root of the scan rate versus the cathodic peak current suggests that the electrochemical behavior is diffusion-controlled. electrochemsci.org
Influence of Ligand Substituents and Environment on Redox Properties
The electronic properties of the dithiocarbamate ligand, which can be tuned by altering the substituents on the nitrogen atom, have a significant impact on the redox potentials of the manganese complexes. rsc.orgresearchgate.net The nature of these substituents can influence the electron density at the manganese center, thereby affecting the ease of oxidation or reduction. rsc.org
The solvent and the supporting electrolyte used in electrochemical studies also play a crucial role in the observed redox properties. The polarity and coordinating ability of the solvent can affect the stability of the different oxidation states of the manganese complex and thus influence the redox potentials. bohrium.com
| Substituent Type | Effect on Electron Density at Metal Center | Expected Effect on Oxidation Potential |
|---|---|---|
| Electron-donating | Increases | Shifts to more negative values (easier to oxidize) |
| Electron-withdrawing | Decreases | Shifts to more positive values (harder to oxidize) |
Mechanistic Investigations of Redox-Initiated Reactions (e.g., Dioxygen Activation)
One of the most significant redox-initiated reactions of bis(diethyldithiocarbamato-S,S')manganese(II) is its interaction with molecular oxygen (dioxygen activation). mdpi.comnih.gov Under oxygen-free conditions, the manganese(II) complex, MnL2 (where L = diethyldithiocarbamate), can be synthesized. nih.gov However, upon exposure to air, this complex readily reacts with dioxygen. nih.govresearchgate.net
The proposed mechanism for this reaction involves the following steps:
Formation of a Superoxide (B77818) Adduct : The Mn(II) complex reacts with O2 in the solid state to form an intermediate superoxo Mn(III) complex, [MnL2(η2-O2)]. mdpi.comnih.gov This step involves a one-electron oxidation of the Mn(II) center. nih.gov The existence of this superoxide adduct has been supported by mass spectrometry. nih.gov
Conversion to a Tris-substituted Complex : The superoxo intermediate is then interpreted as a step in the transformation of the bis-substituted Mn(II) complex into the more stable tris-substituted Mn(III) complex, [MnL3]. nih.gov
Ultimate Product : Over time, the reaction between the solid Mn(II) complex and atmospheric dioxygen ultimately leads to the formation of the mixed Mn(II)/Mn(III) oxide, hausmannite. mdpi.com
Theoretical and Computational Studies of Bis Diethyldithiocarbamato S,s Manganese
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and geometry of manganese complexes. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for molecules containing transition metals. Calculations typically involve selecting an appropriate exchange-correlation functional (e.g., B3LYP, PBE0) and a suitable basis set to solve the Kohn-Sham equations, yielding optimized molecular geometries, electronic energies, and orbital distributions. For manganese dithiocarbamate (B8719985) complexes, DFT is instrumental in understanding the nuances of metal-ligand bonding and predicting various spectroscopic properties.
Manganese(II) is a d⁵ transition metal ion and can exist in different spin states depending on the ligand field environment. For bis(diethyldithiocarbamato-S,S')manganese(II), experimental magnetic susceptibility measurements have determined that the manganese center is in a high-spin state. rsc.org This corresponds to a spin-sextet (S = 5/2) ground state, which is typical for manganese(II) in an octahedral or distorted octahedral coordination environment where the ligand field is not strong enough to induce spin pairing. rsc.org
DFT calculations are crucial for quantifying the energy differences between potential spin states (e.g., high-spin sextet vs. low-spin doublet). By performing geometry optimizations for each possible spin state, the relative energies can be calculated to confirm the ground state and predict the feasibility of spin crossover events. For a d⁵ complex like this, the high-spin state has five unpaired electrons distributed across the d-orbitals, while a hypothetical low-spin state would have one unpaired electron. Theoretical calculations for similar Mn(II) complexes consistently show a significant energy preference for the high-spin configuration, aligning with experimental observations. rsc.org
Table 1: Representative DFT-Calculated Relative Spin State Energies for a Generic Octahedral Mn(II) Complex
| Spin State | Total Spin (S) | Relative Energy (kJ/mol) |
|---|---|---|
| High-Spin (Sextet) | 5/2 | 0.0 (Ground State) |
| Intermediate-Spin (Quartet) | 3/2 | > 50 |
| Low-Spin (Doublet) | 1/2 | > 100 |
Note: The values in the table are illustrative for a typical Mn(II) complex and demonstrate the significant stability of the high-spin state. Specific values for this compound require dedicated calculations.
Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these orbitals are fundamental to understanding a molecule's reactivity, electronic transitions, and kinetic stability.
In this compound, DFT calculations would show that the frontier orbitals are typically dominated by contributions from the manganese 3d orbitals and the sulfur p orbitals of the dithiocarbamate ligands.
HOMO: The HOMO and other nearby occupied orbitals are expected to be primarily of metal d-orbital character, reflecting the unpaired electrons of the high-spin Mn(II) center. These orbitals are key to the complex's role as an electron donor in chemical reactions.
LUMO: The LUMO is likely to have significant contributions from both the metal d-orbitals and the π* orbitals of the dithiocarbamate ligand. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and the energy required for electronic excitation.
Solvent effects can influence the energies of the frontier orbitals, a phenomenon that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). ufms.br A study on related manganese carbonyl complexes showed that the HOMO-LUMO gap can change depending on the solvent, which in turn affects the electronic transitions. ufms.br
DFT provides a robust framework for predicting spectroscopic parameters, which can then be compared with experimental spectra for validation.
EPR g-values: Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like high-spin Mn(II). Calculating the EPR g-tensor and hyperfine coupling constants from first principles is a challenging task that requires relativistic DFT methods. respectprogram.orguni-stuttgart.de The choice of functional is critical, with hybrid functionals often providing better agreement with experimental data by modulating the description of spin delocalization between the metal and ligands. usp.br For high-spin Mn(II), which has a spherically symmetric ⁶S ground state, g-values are typically close to the free-electron value of ~2.0023, and theoretical calculations can predict the small deviations caused by spin-orbit coupling.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. faccts.demdpi.com The method calculates the energies of electronic excitations from the ground state to various excited states. For this compound, the UV-Vis spectrum would be characterized by a combination of d-d transitions (typically weak) and more intense ligand-to-metal charge transfer (LMCT) bands. TD-DFT can predict the wavelengths (λmax) and oscillator strengths of these transitions, helping to assign the bands observed in experimental spectra. mdpi.com
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations
While DFT is a pragmatic choice for many applications, ab initio and post-Hartree-Fock methods offer higher levels of theory for more accurate energy and property calculations, albeit at a much greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a systematic way to account for electron correlation.
For transition metal complexes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often necessary, especially for accurately describing electronic excited states or systems with near-degenerate orbitals. nih.gov These high-accuracy methods can serve as benchmarks to validate the performance of different DFT functionals for specific properties, such as spin-state energetics in manganese complexes. nih.govresearchgate.net Due to their high computational cost, their application to a molecule of this size is typically limited to single-point energy calculations on DFT-optimized geometries.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvent molecules, and transport properties. An MD simulation solves Newton's equations of motion for a system of atoms, requiring a force field to describe the potential energy of the system.
For metal complexes like this compound, a significant challenge is the development of accurate force field parameters for the manganese center and its coordination sphere. These parameters, which define bond lengths, angles, dihedrals, and non-bonded interactions, are often derived from quantum mechanical calculations (DFT). Once parameterized, MD simulations can be used to model how the complex tumbles in solution, how solvent molecules arrange around it (the solvation shell), and to calculate thermodynamic properties like the free energy of solvation.
Computational Design of Novel Manganese Dithiocarbamate Complexes
The theoretical frameworks used to study this compound can also be applied to the in silico design of new complexes with tailored properties. By systematically modifying the R-groups on the dithiocarbamate ligand, computational chemists can screen libraries of virtual compounds for desired characteristics.
For example, DFT and molecular docking techniques have been used to design novel Mn(II) dithiocarbamate complexes with potential anticancer activity. nih.gov In such studies, calculations can predict how changes in the ligand structure affect the complex's geometry, electronic properties, and binding affinity to biological targets like proteins or DNA. This computational pre-screening can prioritize which novel compounds are most promising for synthesis and experimental testing, accelerating the discovery process. nih.gov
Reactivity, Reaction Mechanisms, and Solution Chemistry
Ligand Substitution Reactions and Kinetics
For dithiocarbamate (B8719985) complexes, ligand exchange can be a relevant process. For instance, studies on related tris(diorganodithiocarbamato)iron(III) complexes have demonstrated that ligand exchange occurs, and the kinetics can be followed by techniques like NMR spectroscopy. While this is an iron(III) system, it highlights the potential for dithiocarbamate ligands to participate in exchange reactions.
In the case of bis(diethyldithiocarbamato-S,S')manganese(II), any potential ligand substitution reaction would be in competition with the rapid oxidation of the manganese(II) center in the presence of oxidizing agents, including atmospheric oxygen.
Oxidative Addition and Reductive Elimination Pathways
Detailed studies on oxidative addition and reductive elimination pathways specifically involving this compound are scarce in the scientific literature. These reaction types are fundamental in organometallic chemistry. wikipedia.org Oxidative addition involves an increase in both the oxidation state and the coordination number of the metal center. wikipedia.orgumb.edu Conversely, reductive elimination results in a decrease in the metal's oxidation state and coordination number, typically forming a new bond between two ligands. libretexts.org
The most prominent example of an oxidative process involving this compound(II) is its reaction with molecular oxygen. This reaction leads to the oxidation of the Mn(II) center to Mn(III). While this is an oxidation, it does not follow the typical pathway of oxidative addition of a substrate like an alkyl halide to a low-valent metal center.
For comparison, reductive elimination has been observed in related dithiocarbamate complexes of other metals. For example, upon warming, tris(diisobutyldithiocarbamato)iron(III) can undergo reductive elimination of thiuram disulfide, resulting in the formation of the corresponding iron(II) complex. This suggests that the dithiocarbamate ligand can be susceptible to redox-induced elimination under certain conditions. However, analogous reductive elimination pathways for the manganese complex have not been reported.
Photoinduced Reactions and Photochemistry
There is a notable lack of specific information in the scientific literature regarding the photoinduced reactions and photochemistry of this compound. While the photochemistry of manganese complexes is an active area of research, particularly in the context of developing sustainable photocatalysts, studies have predominantly focused on other classes of manganese compounds. For example, manganese complexes with tetrapyrrole macrocyclic ligands have been investigated for nitrene transfer photochemistry. nih.gov However, these findings are not directly applicable to the dithiocarbamate complex. Without experimental data, any discussion on the photochemical behavior of this compound would be speculative.
Solution-Phase Speciation and Stability
The speciation and stability of this compound in solution are critically dependent on the presence of oxygen. The Mn(II) complex is highly susceptible to oxidation, a characteristic that defines its chemistry in solution and in the solid state. nih.govresearchgate.net
To obtain the pure this compound(II) complex, the synthesis must be performed under strictly anaerobic (oxygen-free) conditions. nih.govmdpi.com This typically involves the reaction of a Mn(II) salt with two equivalents of a diethyldithiocarbamate (B1195824) salt in a deoxygenated solvent. nih.gov The resulting product is a yellow precipitate. researchgate.net
When exposed to air, both in the solid state and in solution, the yellow Mn(II) complex readily reacts with atmospheric oxygen. researchgate.net This leads to a color change, with the compound first turning brown-yellow and then dark brown. researchgate.net The ultimate product of this aerobic decomposition is the mixed Mn(II)/Mn(III) oxide known as hausmannite. bohrium.com
In aqueous solutions exposed to the atmosphere, the synthesis invariably yields manganese(III) dithiocarbamate complexes, even when starting with Mn(II) salts. nih.govnih.gov The presence of organic solvents can accelerate the conversion of the Mn(II) complex to the Mn(III) species in the presence of air. mdpi.com
| Condition | Species | Observations |
| Anaerobic (Oxygen-free) | This compound(II) | Yellow precipitate, stable. |
| Aerobic (in air) - Solid State | Initially Mn(II) complex, then Mn(III) species | Color changes from yellow to brown-yellow, then dark brown. |
| Aerobic (in air) - Aqueous Solution | Predominantly Mn(III) dithiocarbamate complexes | Dark violet solution is formed. |
| Aerobic (in air) - Long-term | Hausmannite (Mn₃O₄) | Final decomposition product. |
Interaction with Small Molecules (e.g., O₂, CO, NO)
The reactivity of this compound with small molecules is dominated by its interaction with dioxygen.
Interaction with Dioxygen (O₂):
The reaction of this compound(II) with O₂ has been studied and provides a clear example of dioxygen activation by a manganese complex. nih.govresearchgate.net The process involves a one-electron oxidation of the Mn(II) center to Mn(III) and the formation of a superoxide (B77818) intermediate. nih.govbohrium.com
The initial step is the formation of a superoxo Mn(III) complex, [Mn(S₂CNEt₂)₂(η²-O₂)]. nih.govresearchgate.net This intermediate species has been detected by mass spectrometry. nih.gov This superoxo complex is an intermediate in the transformation of the bis-substituted Mn(II) complex to the more stable tris-substituted Mn(III) complex, tris(diethyldithiocarbamato-S,S')manganese(III). nih.govresearchgate.net
Oxygen Activation: Mn(II)(S₂CNEt₂)₂ + O₂ → [Mn(III)(S₂CNEt₂)₂(O₂⁻)]
Conversion to Tris-complex: The superoxo intermediate can then react further, leading to the formation of the thermodynamically stable Mn(III) tris-complex, although the exact mechanism for this conversion is not fully elucidated.
This reactivity highlights the significant electron-donating ability of the dithiocarbamate ligands, which facilitates the oxidation of the manganese center.
Interaction with Carbon Monoxide (CO) and Nitric Oxide (NO):
There is a lack of specific studies in the scientific literature detailing the direct interaction of this compound with carbon monoxide (CO) or nitric oxide (NO). While the reactions of other manganese complexes with NO have been reported, showing that the reactivity is dependent on the manganese oxidation state and the nature of the other ligands, this information cannot be directly extrapolated to the diethyldithiocarbamate complex. nih.gov For instance, certain Mn(II) complexes with carboxamido-containing ligands have been shown to react with NO to form manganese nitrosyl complexes, a reactivity not observed for the corresponding Mn(III) complexes. nih.gov Without experimental data for this compound, its reactivity with CO and NO remains uncharacterized.
Applications in Materials Science
Precursor for Manganese-Containing Nanomaterials and Thin Films
Bis(diethyldithiocarbamato-S,S')manganese serves as a versatile single-source precursor for the synthesis of a variety of manganese-based nanomaterials. The presence of both manganese and sulfur within the same molecule simplifies the synthetic process, allowing for the formation of manganese sulfides and, through subsequent oxidation, manganese oxides. This approach offers a straightforward route to complex nanostructures and thin films.
Synthesis of Manganese Sulfide (B99878) (MnS) Nanostructures
The thermal decomposition of this compound is a widely employed method for the production of manganese sulfide (MnS) nanostructures. By carefully controlling the reaction conditions, such as temperature, solvent, and the presence of capping agents, researchers can synthesize MnS with various morphologies and crystalline phases.
One notable application is in the proficient one-step heat-up synthesis of MnS quantum dots. In this method, the manganese dithiocarbamate (B8719985) complex is decomposed at high temperatures in an inert environment. This process has been shown to yield hexagonal wurtzite (γ-MnS) quantum dots. The use of a single-source precursor like this compound ensures a fixed metal-to-sulfur ratio, which is crucial for achieving high-purity nanocrystals.
The synthesis of different MnS polymorphs can be achieved by varying the decomposition temperature of the precursor. For instance, at lower temperatures (e.g., 120°C), γ-MnS nanowires and multipods with a zincblende (β-MnS) core can be obtained. In contrast, higher temperatures (e.g., 250°C) favor the formation of the more thermodynamically stable rocksalt (α-MnS) nanocubes.
Formation of Manganese Oxide (MnO) Materials
Manganese oxide (MnO) materials can also be synthesized using this compound as a precursor, typically through a two-step process involving the initial formation of MnS followed by a controlled oxidation or annealing step. This method allows for the creation of various manganese oxide phases, including MnO, Mn₂O₃, and Mn₃O₄.
The synthesis often involves the initial decomposition of the manganese dithiocarbamate complex to form MnS nanoparticles. These nanoparticles are then subjected to thermal treatment in different atmospheres to achieve the desired manganese oxide phase. For example, annealing the MnS precursor in a vacuum can yield Mn₃O₄, while annealing in air can produce Mn₂O₃. The ability to form different manganese oxides is significant due to their diverse applications in catalysis, energy storage, and electronics.
Control of Nanomaterial Morphology and Crystal Phase
A key advantage of using this compound as a precursor is the ability to exert significant control over the morphology and crystal phase of the resulting nanomaterials. This control is primarily achieved by manipulating the reaction parameters during the synthesis process.
Key Parameters for Morphology and Crystal Phase Control:
| Parameter | Effect on Morphology and Crystal Phase |
| Temperature | Influences the crystal structure of MnS. Lower temperatures can yield metastable phases like γ-MnS, while higher temperatures favor the formation of the stable α-MnS phase. |
| Solvent | The choice of solvent can affect the growth rate and shape of the nanocrystals. Solvents with different coordinating abilities can influence the precursor decomposition and subsequent particle growth. |
| Capping Agents | Organic ligands or surfactants can be used to control the size and shape of the nanoparticles by passivating their surface and preventing agglomeration. |
| Reaction Time | Longer reaction times can lead to the growth of larger nanoparticles and can also influence the transformation between different crystal phases. |
The interplay of these parameters allows for the synthesis of a wide array of nanostructures, including nanorods, nanowires, nanodiscs, and nanospheres. For instance, the solvothermal decomposition of the precursor has been shown to produce various morphologies depending on the specific conditions employed.
Properties of Derived Nanomaterials (e.g., Magnetic, Optical, Electronic)
The nanomaterials derived from this compound exhibit a range of interesting physical and chemical properties that are dependent on their size, shape, and crystal structure.
Magnetic Properties: Manganese sulfide is an antiferromagnetic semiconductor at low temperatures. The magnetic properties of MnS nanoparticles can be tuned by controlling their size. For instance, α-MnS nanocrystals exhibit size-dependent magnetic behavior, with smaller nanoparticles showing distinct magnetic characteristics compared to their bulk counterparts.
Optical Properties: Manganese sulfide quantum dots synthesized from the dithiocarbamate precursor display notable optical properties, including photoluminescence. The emission wavelength can be tuned by altering the size of the quantum dots, with observed emissions ranging from blue to red shifts. The band gap of these materials can also be controlled, making them suitable for applications in optoelectronics and solar cells. For example, γ-MnS quantum dots have been reported with band-gap energies in the range of 3.78–4.0 eV.
Electronic Properties: The electronic properties of manganese sulfide and manganese oxide nanomaterials are of significant interest for applications in energy storage and catalysis. MnS nanoparticles are being explored as anode materials in lithium-ion batteries and as electrode materials in supercapacitors due to their high surface area and electrical conductivity. The various polymorphs of manganese oxide also exhibit distinct electronic behaviors, making them suitable for a range of electrochemical applications.
Other Material Science Applications (e.g., Polymerization Initiators)
Emerging Research Frontiers and Future Perspectives
Integration with Advanced Materials and Nanotechnology
A significant area of emerging research is the use of dithiocarbamate (B8719985) complexes as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. This approach is advantageous because the precursor contains both the metal and sulfur, with a pre-existing Mn-S bond, simplifying the synthesis of materials like manganese sulfide (MnS). researchgate.net
Bis(diethyldithiocarbamato-S,S')manganese and related complexes are particularly suitable as SSPs because they are generally stable at room temperature but decompose under heat to form the desired metal sulfide nanoparticles. nih.gov Researchers have successfully demonstrated a proficient one-step, one-pot heat-up technique to fabricate MnS nanoparticles from such molecular precursors. nih.gov In this method, a manganese dithiocarbamate complex is dissolved in a high-boiling point coordinating solvent, such as oleic acid or hexadecylamine (B48584) (HDA), and heated to a specific temperature under an inert atmosphere to induce decomposition and nanoparticle formation. researchgate.netnih.gov
The properties of the resulting MnS nanocrystals can be controlled by varying reaction parameters. Key findings from these studies include:
Morphology Control: The shape and crystal structure of the MnS nanocrystals can be manipulated by adjusting the reaction temperature. For instance, γ-MnS nanowires have been produced at 120°C, while α-MnS nanocubes form at 250°C. researchgate.net
Phase Control: Researchers have synthesized γ-MnS with a hexagonal wurtzite structure using dithiocarbamate precursors. nih.gov This highlights the ability to target specific crystalline phases of the material.
Optical Properties: The synthesized MnS quantum dots exhibit absorption wavelengths in the range of 359–420 nm, corresponding to band-gap energies of 3.78–4.0 eV. nih.gov These properties make them potentially suitable for applications in solar cells and other optoelectronic devices. nih.gov
The use of this compound as an SSP represents a promising route to advanced nanomaterials with tunable properties for various technological applications.
| Precursor Type | Synthesis Method | Resulting Nanomaterial | Key Findings & Properties |
| Manganese Dithiocarbamate Complexes | One-step heat-up approach | γ-MnS Nanoparticles (Hexagonal wurtzite structure) | Absorption wavelengths: 359–420 nm; Band-gap energies: 3.78–4.0 eV. nih.gov |
| Manganese bis(N,N-diethylcarbamate) | Decomposition in hot hexadecylamine | α-MnS nanocubes and γ-MnS nanowires | Morphology and crystal structure are controllable by reaction temperature. researchgate.net |
| Di-isobutyl-dithiocarbamate Complexes | Thermal decomposition | Ternary Sulfide Nanomaterials (e.g., FeNi₂S₄) | Decomposition temperature and precursor concentration affect the phase and size of the nanomaterials. rsc.org |
Exploring New Reactivity and Catalytic Pathways
Recent research has unveiled interesting aspects of the reactivity of this compound, particularly concerning its interaction with molecular oxygen. mdpi.comresearchgate.net It has been established that the synthesis and stability of the manganese(II) complex are highly dependent on the atmospheric conditions. nih.govsemanticscholar.org
Under strictly oxygen-free conditions, the reaction of a Mn(II) salt with the diethyldithiocarbamate (B1195824) ligand yields the yellow, bis-substituted complex, [Mn(S₂CNEt₂)₂]. mdpi.comresearchgate.netnih.gov However, this Mn(II) compound is highly sensitive to air. researchgate.netresearchgate.net Upon exposure to dioxygen, even in trace amounts, it undergoes a transformation. mdpi.comresearchgate.net
Detailed studies have revealed a novel reactivity pathway:
Dioxygen Activation: The solid Mn(II) complex efficiently activates dioxygen, leading to the formation of an intermediate superoxo Mn(III) species, formulated as [MnL₂(η²-O₂)] (where L = diethyldithiocarbamate). mdpi.comresearchgate.netbohrium.com
Intermediate Formation: The existence of this superoxo complex has been confirmed through mass spectrometry. mdpi.combohrium.com
Oxidation and Conversion: This superoxo species is an intermediate step in the conversion of the yellow bis-substituted Mn(II) complex into the dark violet, more stable tris-substituted Mn(III) complex, [Mn(S₂CNEt₂)₃]. mdpi.comnih.govbohrium.com In an open atmosphere and in aqueous solution, only the manganese(III) dithiocarbamate complexes can be readily prepared. mdpi.comnih.gov
This demonstrated ability to activate O₂ opens up new possibilities for catalytic applications. While research into the catalytic activity of this compound is still nascent, the broader family of manganese complexes is recognized for its catalytic prowess. Manganese catalysts are actively utilized in sustainable organic synthesis, including powerful C–H functionalization reactions, due to the metal's variable oxidation states. nih.gov The reactivity of the dithiocarbamate complex with oxygen suggests potential applications in oxidation catalysis. Furthermore, metal dithiocarbamates have shown good performance in promoting reactions like the synthesis of propargyl amines, benefiting from their stability and solubility in organic solvents. nih.gov
| Reactant | Conditions | Intermediate Species | Final Product | Key Observation |
| [Mn(S₂CNEt₂)₂] (Mn(II) complex) | Exposure to atmospheric dioxygen (solid state) | Superoxo Mn(III) complex [MnL₂(η²-O₂)] mdpi.comresearchgate.netbohrium.com | [Mn(S₂CNEt₂)₃] (Mn(III) complex) mdpi.comnih.gov | The Mn(II) complex activates O₂. mdpi.com |
| Mn(II) salt + diethyldithiocarbamate | Open atmosphere, aqueous solution | Not isolated | [Mn(S₂CNEt₂)₃] (Mn(III) complex) mdpi.comnih.gov | Only the Mn(III) complex is formed under aerobic conditions. mdpi.com |
| Mn(II) salt + diethyldithiocarbamate | Oxygen-free (inert) atmosphere | N/A | [Mn(S₂CNEt₂)₂] (Mn(II) complex) mdpi.comresearchgate.net | The Mn(II) complex is stable only in the absence of oxygen. mdpi.com |
Sustainable Synthesis Approaches for Manganese Coordination Compounds
The principles of green chemistry are increasingly influencing the synthesis of coordination compounds, with a focus on using earth-abundant, low-toxicity metals and environmentally benign methods. Manganese is an ideal candidate for sustainable chemistry due to its natural abundance (the third-most abundant transition metal), cost-effectiveness, and low toxicity. nih.govdigitellinc.com This makes it an attractive alternative to catalysts based on rare and expensive precious metals like ruthenium, iridium, and palladium. nih.govdigitellinc.com
Recent research has focused on several sustainable approaches for synthesizing manganese-based materials and complexes:
Green Synthesis of Nanoparticles: A significant body of research is dedicated to the "green synthesis" of manganese oxide nanoparticles. nih.gov These methods utilize natural materials like plant extracts (e.g., from Tinospora cordifolia) or microorganisms as reducing and capping agents, replacing harsh chemicals. nih.govbotanyjournals.com The co-precipitation method is one such cost-effective technique used to produce colloidal manganese dioxide nanoparticles. botanyjournals.com
Biocompatible Materials: The need for biocompatible materials for applications in medicine and water treatment has spurred research into the green synthesis of nanoparticles. nih.govbotanyjournals.com
Development of Sustainable Catalysts: Manganese catalysts have gained attention for late-stage C-H functionalization of complex molecules, a key strategy in drug discovery. nih.gov This approach is valued for its sustainability, ease of operation, and reduced toxicity compared to traditional methods. nih.gov
Earth-Abundant Photoactive Complexes: Researchers are actively developing photoactive coordination complexes of manganese(II) for applications in solar energy conversion and photoredox catalysis. digitellinc.comdigitellinc.com The goal is to replace traditional ruthenium- and iridium-based complexes used in technologies like dye-sensitized solar cells (DSSCs) with more sustainable and affordable manganese alternatives. digitellinc.com
These efforts underscore a broader shift in coordination chemistry towards sustainability, where manganese compounds, including dithiocarbamate complexes, are poised to play a crucial role.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(diethyldithiocarbamato-S,S')manganese, and how can purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via ligand exchange reactions, where sodium diethyldithiocarbamate reacts with manganese salts (e.g., MnCl₂) in aqueous or alcoholic media. Purity is ensured through controlled stoichiometry (1:2 molar ratio of Mn²⁺ to ligand) and purification via recrystallization in ethanol. Techniques like elemental analysis (C, H, N, S) and thermal gravimetric analysis (TGA) confirm stoichiometric consistency and absence of solvent residues . For structurally analogous manganese-dithiocarbamate complexes, solvothermal synthesis using organic templates (e.g., tris(2-aminoethyl)amine) has been employed to stabilize layered architectures, with purity validated via X-ray powder diffraction and SEM imaging .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- FT-IR Spectroscopy : Identifies dithiocarbamate ligand coordination via ν(C–N) and ν(C–S) vibrations. Shifts in these bands compared to free ligands confirm metal-ligand binding .
- UV-Vis Spectroscopy : Reveals d-d transitions of Mn²⁺ in octahedral geometry. Absorption bands in the 450–600 nm range are typical for manganese-dithiocarbamate complexes .
- EPR Spectroscopy : Useful for detecting paramagnetic Mn(II) centers, with hyperfine splitting patterns providing insights into local symmetry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models of this compound’s geometry?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static computational models. To address this:
- Combine X-ray crystallography (for experimental bond lengths/angles) with density functional theory (DFT) simulations, incorporating solvent and temperature effects.
- Use molecular modeling to refine crystal structures derived from powder diffraction data, as demonstrated in layered manganese-phosphate complexes .
- Cross-validate with spectroscopic data (e.g., EPR, UV-Vis) to ensure consistency between electronic structure predictions and experimental observations .
Q. What strategies validate the catalytic potential of this compound in microporous material synthesis?
- Methodological Answer :
- Topological Analysis : Compare the compound’s structure to known microporous frameworks (e.g., Mn₃(PO₄)₄·2TREN·6H₂O) using crystallographic databases to identify potential pore architectures .
- Surface Area Measurements : Perform BET analysis to quantify porosity after template removal via calcination.
- Catalytic Testing : Assess activity in model reactions (e.g., oxidation of alkanes) under controlled conditions, monitoring turnover frequencies and comparing to established catalysts .
Q. How can thermal decomposition pathways of this compound be analyzed to address stability issues in high-temperature applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Track mass loss steps under inert or oxidative atmospheres to identify decomposition stages (e.g., ligand loss vs. MnS formation).
- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events correlated with structural changes.
- In Situ XRD : Monitor phase transitions during heating to identify stable intermediates (e.g., MnO or Mn₃O₄ formation) .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting spectroscopic data (e.g., IR vs. EPR) for manganese coordination geometry in dithiocarbamate complexes?
- Methodological Answer :
- Multi-Technique Approach : IR and Raman spectroscopy provide ligand-binding modes, while EPR and magnetic susceptibility data reveal metal-center geometry. For example, octahedral Mn(II) complexes may show isotropic EPR signals in solution but anisotropic patterns in solid state.
- Single-Crystal XRD : Resolve ambiguities by determining precise bond angles and coordination spheres .
- Computational Refinement : Use ligand-field theory to simulate spectroscopic signatures and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
